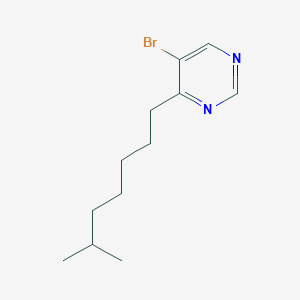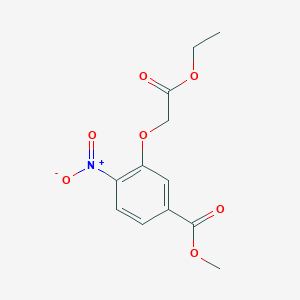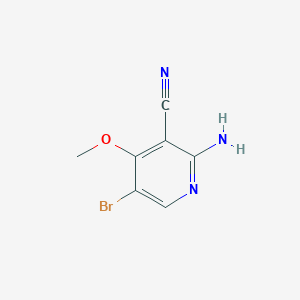
tert-Butyl 4-bromo-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-2-chlorobenzoate: is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-chlorobenzoate can be synthesized through the esterification of 4-bromo-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane and using a dehydrating agent like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and process control ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-chlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines , thiols , or alkoxides .
Reduction Reactions: The compound can be reduced to form tert-butyl 4-chloro-2-hydroxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride .
Oxidation Reactions: Oxidation of this compound can yield tert-butyl 4-bromo-2-chlorobenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide , potassium thiocyanate , and sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetone .
Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran .
Oxidation: Reagents like potassium permanganate in aqueous or acidic medium .
Major Products Formed:
- Various substituted benzoates (substitution products) depending on the nucleophile used .
tert-Butyl 4-chloro-2-hydroxybenzoate: (reduction product)
tert-Butyl 4-bromo-2-chlorobenzoquinone: (oxidation product)
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-bromo-2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals , agrochemicals , and dyes .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoates on enzyme activity and cell signaling pathways . It is also investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the manufacture of polymers , resins , and coatings . Its unique reactivity makes it valuable in the production of specialty chemicals .
Mécanisme D'action
The mechanism by which tert-butyl 4-bromo-2-chlorobenzoate exerts its effects involves the interaction of its halogenated aromatic ring with biological macromolecules . The bromine and chlorine atoms can form halogen bonds with proteins and nucleic acids , affecting their structure and function . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-bromobenzoate
- tert-Butyl 4-chlorobenzoate
- tert-Butyl 2-chlorobenzoate
- tert-Butyl 2-bromobenzoate
Comparison: tert-Butyl 4-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to its mono-substituted counterparts . The combination of these halogens allows for more diverse chemical transformations and applications .
Propriétés
IUPAC Name |
tert-butyl 4-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZXPVSSFCZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650378 |
Source


|
| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-18-0 |
Source


|
| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-bromo-2-chlorobenzoate 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)






![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)


